molecular formula C15H23NO B11530944 4-Benzyl-1,2,5-trimethylpiperidin-4-ol

4-Benzyl-1,2,5-trimethylpiperidin-4-ol

Cat. No.: B11530944
M. Wt: 233.35 g/mol
InChI Key: YSGPBYGQFUGPJJ-UHFFFAOYSA-N
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Description

4-Benzyl-1,2,5-trimethylpiperidin-4-ol is a piperidine derivative with a unique structure that includes a benzyl group attached to the nitrogen atom and three methyl groups attached to the piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1,2,5-trimethylpiperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors.

    Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols or hydrocarbons.

Scientific Research Applications

4-Benzyl-1,2,5-trimethylpiperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biology: The compound’s biological activity, including antimicrobial and antiviral properties, is of interest for developing new therapeutic agents.

    Industry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group and the hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethylpiperidin-4-ol: Lacks the benzyl group but shares the piperidine core structure.

    4-Benzylpiperidine: Contains the benzyl group but lacks the additional methyl groups.

Uniqueness

4-Benzyl-1,2,5-trimethylpiperidin-4-ol is unique due to the combination of the benzyl group and three methyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-benzyl-1,2,5-trimethylpiperidin-4-ol

InChI

InChI=1S/C15H23NO/c1-12-11-16(3)13(2)9-15(12,17)10-14-7-5-4-6-8-14/h4-8,12-13,17H,9-11H2,1-3H3

InChI Key

YSGPBYGQFUGPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(CC2=CC=CC=C2)O

Origin of Product

United States

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